

Bromoacetaldehyde diethyl acetal chemical properties

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Compound of Interest

Compound Name: *Bromoacetaldehyde diethyl acetal*

Cat. No.: *B141678*

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An In-depth Technical Guide on **Bromoacetaldehyde Diethyl Acetal**

For Researchers, Scientists, and Drug Development Professionals

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Abstract

Bromoacetaldehyde diethyl acetal, also known as 2-bromo-1,1-diethoxyethane, is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its unique structure, featuring a protected aldehyde and a reactive bromide, makes it a versatile building block for constructing complex molecular architectures.[1][3] This document provides a comprehensive overview of its chemical and physical properties, spectral data, reactivity, synthesis protocols, and safety considerations, intended for professionals in research and development.

Chemical and Physical Properties

Bromoacetaldehyde diethyl acetal is a flammable, colorless to light yellow liquid.[1][4] It is characterized by its lachrymatory nature and should be handled with appropriate safety precautions.[5][6] The pure compound can be unstable, tending to darken over several days, while crude preparations may exhibit greater stability for longer periods.[1] It is immiscible with water and sensitive to moisture, light, and strong oxidizing agents.[3][7]

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
IUPAC Name	2-bromo-1,1-diethoxyethane	[4][8]
Synonyms	Bromoacetal, 2,2-Diethoxyethyl bromide	[8]
CAS Number	2032-35-1	[4]
Molecular Formula	C ₆ H ₁₃ BrO ₂	[4][8]
Molecular Weight	197.07 g/mol	[3][8]
Appearance	Colorless to light yellow clear liquid	[4]
Boiling Point	66-67 °C / 18 mmHg	[1]
62-63 °C / 15 mmHg	[5]	
Density	1.31 g/mL at 25 °C	[1]
1.274-1.278 g/mL	[2]	
Refractive Index (n ²⁰ /D)	1.439	[1]
1.4365 - 1.4415	[4]	
Flash Point	51 °C (124 °F)	
65 °C (149 °F) - closed cup		
Solubility	Immiscible with water	[3]
Storage Temperature	2-8 °C recommended	[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and purity assessment of **bromoacetaldehyde diethyl acetal**. While detailed spectral data is often found in dedicated databases, the following summarizes available information.

Table 2: Spectroscopic and Analytical Data

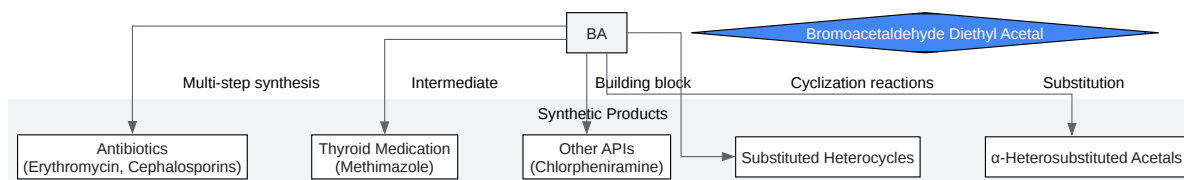
Technique	Data Summary	Source(s)
Purity (GC)	≥95.0% to ≥97.0%	[4]
NMR	Confirms structure	
FTIR	Conforms to structure	[4]
GC-MS	Major fragments observed at m/z 103, 123, 125	[8]
Kovats Retention Index	1005 (Semi-standard non-polar column)	[8]

Reactivity and Synthetic Applications

Bromoacetaldehyde diethyl acetal serves as a potent electrophile and a masked acetaldehyde equivalent. Its primary utility is as a synthetic building block in the pharmaceutical industry.[1][3]

Key Applications:

- **Pharmaceutical Intermediates:** It is a crucial precursor for the synthesis of antibiotics like erythromycin and cephalosporins.[1][9] It is also used to produce drugs for thyroid conditions, such as methimazole, and antihistamines like chlorpheniramine.[1][3]
- **Heterocycle Synthesis:** The compound is widely used to construct various heterocyclic ring systems, which are core structures in many biologically active molecules.
- **Acetal Chemistry:** It serves as an intermediate for the preparation of other α -heterosubstituted acetaldehyde acetals.[1][3]
- **Specific Reactions:** It reacts with thiophenols to produce the corresponding ketones and diethyl acetals and with anhydrous trimethylamine to form glycine betaine aldehyde.[10]



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*Core synthetic utility of **Bromoacetaldehyde Diethyl Acetal**.*

Experimental Protocols: Synthesis

Several methods for the synthesis of **bromoacetaldehyde diethyl acetal** have been reported. The choice of method often depends on the scale, available starting materials, and desired purity.

Protocol 1: Synthesis from Vinyl Acetate and Bromine

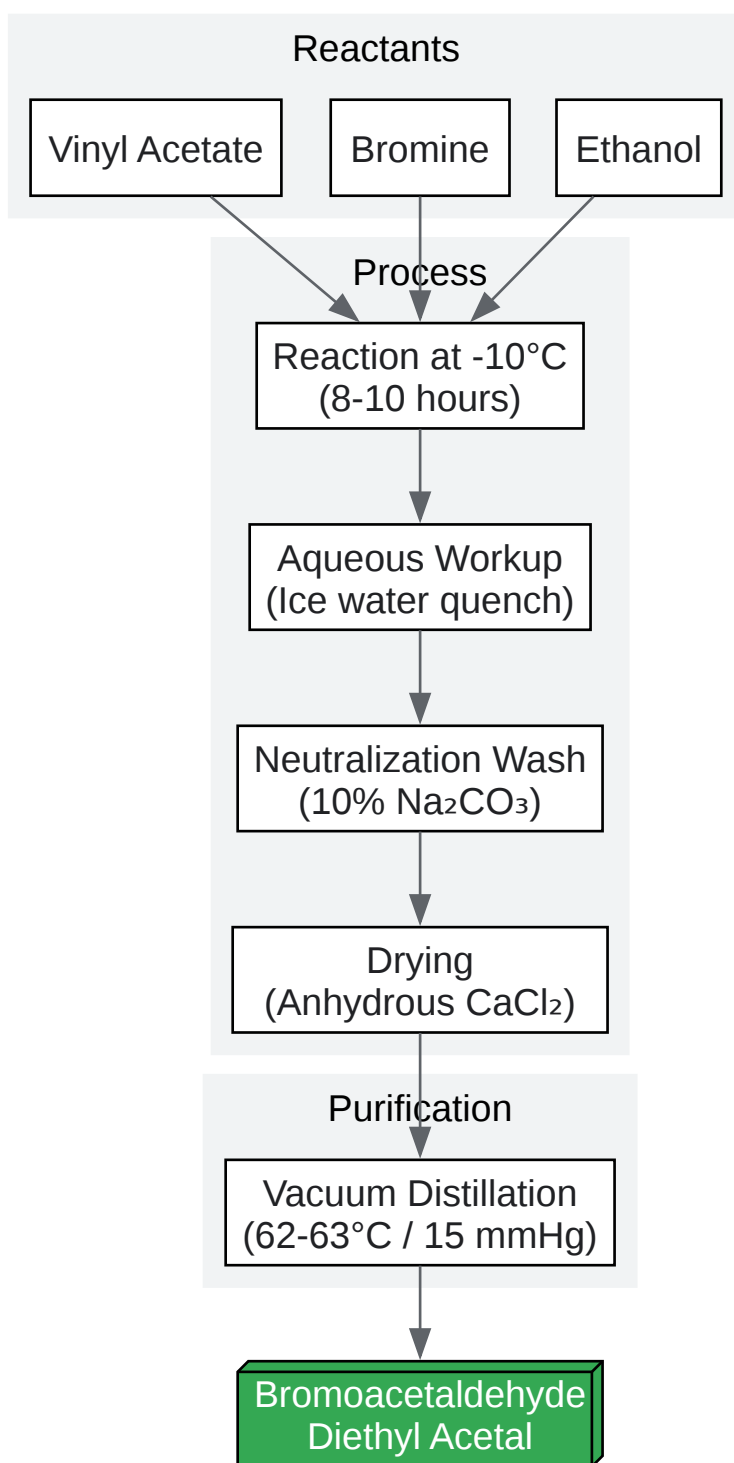
This procedure is adapted from a well-established method described in Organic Syntheses.^[5] It involves the bromination of vinyl acetate in the presence of ethanol.

Materials:

- Vinyl acetate (5 moles)
- Absolute ethanol (26 moles)
- Bromine (5 moles), washed with concentrated H₂SO₄
- Ice
- 10% Sodium carbonate solution
- Anhydrous calcium chloride

Procedure:

- A solution of vinyl acetate in absolute ethanol is prepared in a three-necked flask equipped with a stirrer, thermometer, and gas inlet tube.
- The solution is cooled to approximately -10 °C using an ice-salt bath.
- A rapid current of air is used to introduce bromine vapor into the stirred solution. The rate of addition is controlled to maintain the reaction temperature and is typically completed over 8-10 hours.
- After bromine addition is complete, the mixture is allowed to stand overnight, reaching room temperature.
- The reaction mixture is poured into ice water. The lower organic layer, containing the product and ethyl acetate, is separated.
- The organic layer is washed sequentially with two portions of cold water and one portion of cold 10% sodium carbonate solution.
- The product is dried over anhydrous calcium chloride.
- Purification is achieved by vacuum distillation, collecting the fraction boiling at 62-63 °C/15 mmHg. The typical yield is 62-64%.^[5]



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Workflow for synthesis from vinyl acetate.

Protocol 2: Synthesis from Paraldehyde

An alternative industrial method involves the bromination of paraldehyde followed by acetalization.[2]

Materials:

- Paraldehyde
- Copper catalyst
- Concentrated sulfuric acid
- Absolute ethanol
- Elemental bromine
- Inorganic dehydrating agent (e.g., anhydrous magnesium sulfate)
- Dichloroethane

Procedure:

- **Catalyzed Bromination:** Paraldehyde, copper catalyst, sulfuric acid, and ethanol are mixed. The mixture is cooled in a salt bath to between -5 and 0 °C. Bromine is added dropwise over 1-1.5 hours to yield an ethanol solution of bromoacetaldehyde.
- **Acetalization:** An inorganic dehydrating agent is added to the bromoacetaldehyde solution. The mixture is heated to 35-40 °C for 5-6 hours.
- **Workup:** Ice water is added, followed by neutralization with sodium carbonate to a pH of 6-7. The organic layer is separated.
- **Extraction & Purification:** The aqueous layer is extracted twice with dichloroethane. The combined organic phases are distilled under reduced pressure to first recover the solvent, and then the product is collected by vacuum fractionation at 65-68 °C. The reported yield is 77-80%.[2]

Safety and Handling

Bromoacetaldehyde diethyl acetal is a hazardous substance and requires strict safety protocols.[11]

Hazard Identification:

- Flammability: Flammable liquid and vapor (H226).[12]
- Toxicity: Toxic if swallowed (H301) and toxic or fatal if inhaled (H331/H330).[3][12]
- Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[12]
- Other Hazards: It is a lachrymator (causes tearing).[5][6] There is some evidence of potential developmental toxicity based on animal studies.[11]

Handling and Storage Recommendations:

- Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood. [7][11]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][11] For operations where inhalation risk is high, a NIOSH-approved respirator is necessary.[7]
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[6][12] Use explosion-proof electrical equipment.[6] Take precautionary measures against static discharge.
- Storage: Store in a cool, dry, well-ventilated area, typically between 2-8 °C.[3] Keep containers tightly closed and protected from light and moisture.[3][7] Store in a locked area. [6]
- Incompatibilities: Avoid contact with strong acids and oxidizing agents.[3][7]

Emergency Procedures:

- Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

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